molecular formula C19H20N2O3S B3006649 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034263-44-8

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No. B3006649
CAS RN: 2034263-44-8
M. Wt: 356.44
InChI Key: MYSXDUOWZNBCHE-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
BenchChem offers high-quality N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurotransmitter Receptor Affinity

This compound has been studied for its affinity towards 5-HT1A serotonin receptors . The benzo[b]thiophene moiety and its influence on binding affinity have been a subject of interest. Derivatives of this compound could potentially be used in the treatment of psychiatric disorders such as depression and anxiety by modulating serotonin levels in the brain.

Anti-Inflammatory Applications

Thiophene derivatives, including those related to the compound , have shown significant anti-inflammatory properties . This makes them candidates for the development of new anti-inflammatory drugs, which could be more effective or have fewer side effects than current medications.

Anticancer Activity

Some benzothiophene derivatives have been identified as having anti-cancer properties . The compound’s structure could be modified to enhance its efficacy in inhibiting cancer cell growth and proliferation, making it a valuable asset in oncological research.

Monoclonal Antibody Production

Derivatives of benzothiophene have been shown to enhance monoclonal antibody production in cell cultures. This application is crucial for the development of therapeutic antibodies for a variety of diseases, including cancer and autoimmune disorders.

GPR52 Agonist Activity

The compound has potential as an agonist at human GPR52, a receptor expressed in the central nervous system . This activity could be harnessed for the development of treatments for neurological disorders.

Material Science Applications

The benzothiophene core of the compound can be utilized in material science for the synthesis of novel materials with specific properties . These materials could have applications in various industries, including electronics and photonics.

properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-19(23,16-10-12-6-2-5-9-15(12)25-16)11-20-18(22)17-13-7-3-4-8-14(13)24-21-17/h2,5-6,9-10,23H,3-4,7-8,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSXDUOWZNBCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NOC2=C1CCCC2)(C3=CC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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